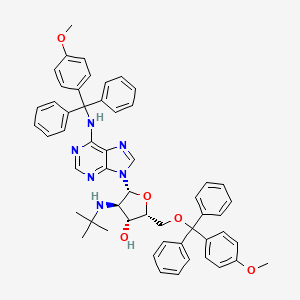
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and protective groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the purine base, followed by the introduction of the xylofuranosyl group. Protective groups such as the 4-methoxyphenyl and diphenylmethyl groups are added to ensure the stability of the intermediate compounds during the synthesis. The final step involves the deprotection of these groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can be used to remove protective groups or reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups within the molecule, enabling the synthesis of derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler molecules by removing protective groups.
Scientific Research Applications
9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)-: has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme-substrate interactions and cellular processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Adenine: A purine base found in DNA and RNA, similar in structure but lacking the complex protective groups.
Guanine: Another purine base with a similar core structure but different functional groups.
Nucleoside analogs: Compounds with similar sugar and base components but different protective groups or modifications.
Uniqueness
The uniqueness of 9H-Purin-6-amine, 9-(2-deoxy-2-((1,1-dimethylethyl)amino)-5-O-((4-methoxyphenyl)diphenylmethyl)-beta-D-xylofuranosyl)-N-((4-methoxyphenyl)diphenylmethyl)- lies in its complex structure, which provides stability and specificity in its interactions. This makes it a valuable tool for research and potential therapeutic applications.
Properties
CAS No. |
134934-75-1 |
|---|---|
Molecular Formula |
C54H54N6O5 |
Molecular Weight |
867.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-4-(tert-butylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C54H54N6O5/c1-52(2,3)58-46-48(61)45(34-64-54(40-22-14-8-15-23-40,41-24-16-9-17-25-41)42-28-32-44(63-5)33-29-42)65-51(46)60-36-57-47-49(55-35-56-50(47)60)59-53(37-18-10-6-11-19-37,38-20-12-7-13-21-38)39-26-30-43(62-4)31-27-39/h6-33,35-36,45-46,48,51,58,61H,34H2,1-5H3,(H,55,56,59)/t45-,46-,48+,51-/m1/s1 |
InChI Key |
NLTUNDLNRRYHSZ-SFJFQMGESA-N |
Isomeric SMILES |
CC(C)(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Canonical SMILES |
CC(C)(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


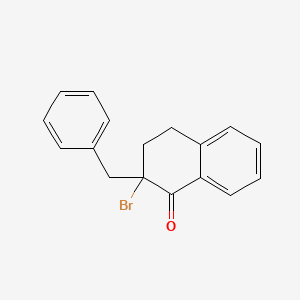

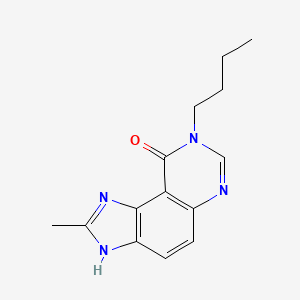
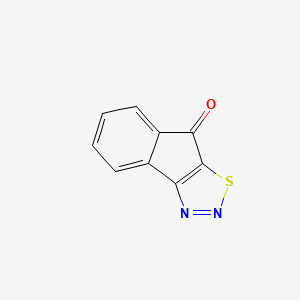
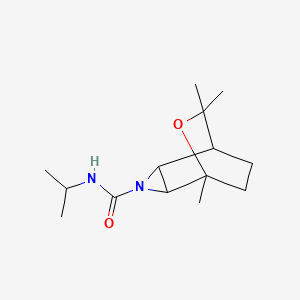
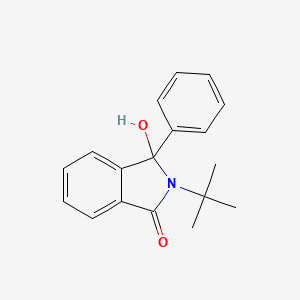

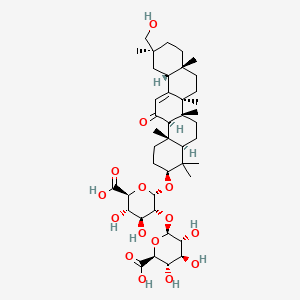
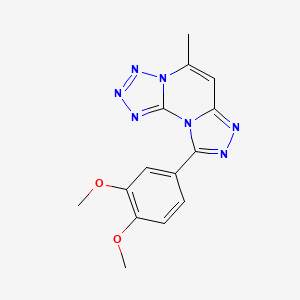
![10-[2-(4-Oxatetracyclo[6.2.1.02,7.03,5]undecan-10-yloxy)ethoxy]-4-oxatetracyclo[6.2.1.02,7.03,5]undecane](/img/structure/B12808545.png)
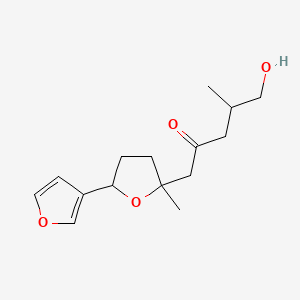
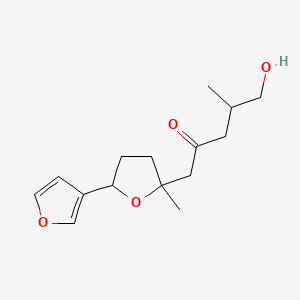
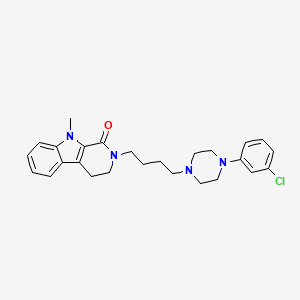
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
